1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
Description
1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a urea derivative characterized by a fluorobenzyl group and a methyl-substituted tetrahydrocyclopenta[c]pyrazole moiety. Its molecular formula is C₁₆H₁₉FN₄O, with a molecular weight of 302.35 g/mol and a CAS registry number of 2034454-40-3 . The compound’s structure (SMILES: Cn1nc2c(c1CNC(=O)NCc1ccc(F)cc1)CCC2) highlights the urea linker bridging the fluorobenzyl and cyclopenta[c]pyrazole groups.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-21-15(13-3-2-4-14(13)20-21)10-19-16(22)18-9-11-5-7-12(17)8-6-11/h5-8H,2-4,9-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLCEZPVFKPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. This intermediate can be synthesized through the reaction of 4-fluorobenzyl bromide with an appropriate nucleophile under controlled conditions. Subsequent steps may include the formation of the cyclopenta[c]pyrazolylmethyl group and its attachment to the urea moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of reaction parameters such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form fluorobenzaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazolylmethyl group to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl or pyrazolylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Fluorobenzaldehyde, fluorobenzoic acid, and other oxidized derivatives.
Reduction Products: Reduced pyrazolylmethyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea has several applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may be exploited in the creation of advanced materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action, including the identification of molecular targets and the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of 1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea with two analogs:
Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity :
- The fluorobenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-methylbenzoyl group in or the trifluoromethylphenyl group in .
- The cyclopenta[c]pyrazole core offers a constrained bicyclic system, contrasting with the thiadiazole-pyridyl heterocycles in and the pyrazine-pyrazole motif in .
Molecular Weight and Complexity :
- The target compound has the lowest molecular weight (302.35 g/mol ), while the trifluoromethyl-containing analog is the heaviest (376.34 g/mol ), likely due to the addition of three fluorine atoms.
Hydrogen-Bonding Potential: All three compounds retain the urea moiety, enabling hydrogen-bond interactions with biological targets.
Hypothetical Pharmacological Implications
While empirical data on biological activity are absent in the provided evidence, structural features suggest divergent pharmacological profiles:
- Target Compound : The cyclopenta[c]pyrazole moiety may confer selectivity toward kinases or GPCRs due to its rigidity and resemblance to purine scaffolds .
- Analog : The trifluoromethyl group may increase metabolic stability and membrane permeability, a common strategy in optimizing drug-like properties .
Biological Activity
1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a urea linkage with a 4-fluorobenzyl group and a tetrahydrocyclopenta[c]pyrazole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase activity, an enzyme crucial for melanin production. This inhibition is particularly relevant in treating hyperpigmentation disorders .
- Receptor Modulation : The urea group may interact with various receptors involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antimelanogenic Effects
Recent studies have highlighted the antimelanogenic properties of related compounds. For instance, derivatives containing the 4-fluorobenzyl moiety have demonstrated competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that this compound could also exhibit similar properties.
Cytotoxicity Studies
In vitro studies on cell lines such as B16F10 have shown that certain derivatives do not exhibit cytotoxic effects while still effectively reducing melanin synthesis. This is crucial for developing safe therapeutic agents for skin disorders .
Case Studies
- Study on Tyrosinase Inhibition : A study evaluated the inhibition of tyrosinase by various 4-fluorobenzyl derivatives. The results indicated that specific structural modifications significantly enhance inhibitory potency. For instance, a derivative with an IC50 of 0.18 μM was found to be approximately 100-fold more active than kojic acid .
- Pharmacokinetics and Safety : Research assessing the pharmacokinetics of similar compounds has shown favorable absorption and distribution profiles with low toxicity levels in animal models. These findings support further investigation into the therapeutic potential of the compound in clinical settings.
Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
